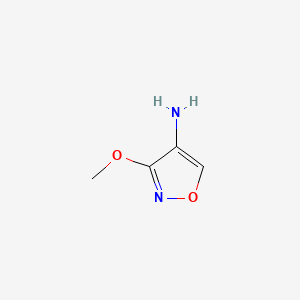

3-Methoxyisoxazol-4-amine

説明

Structure

3D Structure

特性

分子式 |

C4H6N2O2 |

|---|---|

分子量 |

114.10 g/mol |

IUPAC名 |

3-methoxy-1,2-oxazol-4-amine |

InChI |

InChI=1S/C4H6N2O2/c1-7-4-3(5)2-8-6-4/h2H,5H2,1H3 |

InChIキー |

MINJPWIEQRPSOK-UHFFFAOYSA-N |

正規SMILES |

COC1=NOC=C1N |

製品の起源 |

United States |

Synthetic Methodologies for 3 Methoxyisoxazol 4 Amine and Its Analogues

Conventional Synthetic Routes and Mechanistic Pathways

Traditional approaches to constructing the isoxazole (B147169) ring often rely on foundational reactions in organic chemistry, providing reliable, albeit sometimes harsh, methods for obtaining the desired structures.

A cornerstone in isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an enolate. This method is highly effective for creating 3,4,5-trisubstituted isoxazoles. The reaction typically begins with the in-situ generation of a nitrile oxide from a hydroximoyl chloride precursor using a base. This reactive intermediate then undergoes a concerted cycloaddition with a suitable two-carbon component. For instance, the reaction with 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides provides a direct route to densely functionalized isoxazoles. nih.gov The regioselectivity of the cycloaddition is a critical aspect, governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile.

A direct and effective method for introducing an amine group at the C4 position of the isoxazole ring is through the reduction of a corresponding nitro-substituted precursor. Specifically, the synthesis of a key analogue, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, has been successfully achieved starting from its nitro derivative, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate. nih.goviucr.org This transformation is commonly carried out using reducing agents capable of selectively reducing the nitro group without cleaving the sensitive isoxazole ring. A typical procedure involves the use of iron powder in an acidic aqueous medium, such as a mixture of acetic acid and water. nih.gov The reaction proceeds by the metallic iron acting as an electron donor to reduce the nitro group to an amino group under acidic conditions.

Table 1: Reduction of a Nitroisoxazole Derivative

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|

Multicomponent reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like isoxazole derivatives in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and procedural simplicity. scielo.br A common MCR for producing isoxazol-5(4H)-one analogues involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and hydroxylamine (B1172632) hydrochloride. nih.govmdpi.com The reaction is often catalyzed by a base or an acid and proceeds through a cascade of reactions including condensation, cyclization, and dehydration to furnish the final heterocyclic product. scielo.br Solvent-free MCRs have also been developed, for example, in the synthesis of 3-aminoisoxazol-methylnaphthols from 3-amino-5-methylisoxazole, an aryl aldehyde, and 2-naphthol, highlighting the versatility and environmental benefits of this approach. researchgate.net

Development of Novel and Green Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for isoxazole synthesis that minimize waste, avoid hazardous solvents, and reduce energy consumption. bohrium.com

The shift towards greener synthesis has spurred the development of novel catalytic systems that avoid toxic heavy metals. Organocatalysis has emerged as a prominent alternative. For instance, itaconic acid has been employed as a biodegradable and non-hazardous homogeneous organocatalyst for the synthesis of 4H-isoxazol-5-one derivatives. dntb.gov.ua Another innovative approach utilizes amine-functionalized cellulose (B213188) as a sustainable and efficient catalyst for the three-component reaction to form 3,4-disubstituted isoxazol-5(4H)-ones at room temperature in water. mdpi.com Ionic liquids have also been investigated as catalysts, providing shorter reaction times and improved yields in the synthesis of isoxazolone derivatives. scielo.br These catalytic methods often feature mild reaction conditions, simple work-up procedures, and the potential for catalyst recycling.

Table 2: Examples of Green Catalysts in Isoxazole Synthesis

| Reaction Type | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Three-component synthesis of isoxazol-5(4H)-ones | Itaconic Acid | Water | Biodegradable, metal-free, ambient conditions | dntb.gov.ua |

| Three-component synthesis of isoxazol-5(4H)-ones | Amine-functionalized cellulose | Water | Sustainable, room temperature, simple work-up | mdpi.com |

Replacing volatile and toxic organic solvents with water is a primary goal of green chemistry. The synthesis of isoxazole derivatives has been successfully adapted to aqueous media. An efficient method for preparing 5-arylisoxazole derivatives involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, completely avoiding the need for a catalyst. mdpi.com This method is praised for its mild conditions, high yields, and environmentally benign nature. mdpi.com

Solvent-free reactions represent another significant advancement, often accelerated by microwave or ultrasonic irradiation. bohrium.comnih.gov These techniques can dramatically reduce reaction times and improve yields. For example, the one-pot, three-component synthesis of 3-aminoisoxazol-methylnaphthols has been effectively conducted under solvent-free conditions, resulting in high conversions and a clean reaction profile. researchgate.net These methodologies not only reduce environmental impact but also often simplify product purification.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxyisoxazol 4 Amine

Electrophilic and Nucleophilic Substitution Reactions

The isoxazole (B147169) ring, being an aromatic heterocycle, can undergo substitution reactions. The high electron density of the ring, enhanced by the methoxy (B1213986) and amino substituents, generally favors electrophilic substitution. savemyexams.com However, the nitrogen atom in the ring acts as an electron-withdrawing group, which can deactivate the ring towards electrophilic attack compared to benzene. libretexts.org

Nucleophilic substitution reactions are also a key feature of amine chemistry. The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, capable of attacking electrophilic centers. numberanalytics.com This reactivity is fundamental to many of the functional group transformations discussed below. For instance, primary and secondary amines readily react with alkyl halides in nucleophilic substitution reactions. numberanalytics.comucalgary.ca

Ring-Opening and Rearrangement Processes

The stability of the isoxazole ring is a significant factor in its chemical reactions. Isoxazoles bearing electron-donating groups, such as the methoxy group in 3-methoxyisoxazol-4-amine, generally exhibit greater resistance to ring-opening reactions compared to those with electron-withdrawing substituents. However, under certain conditions, such as in the presence of a base, rearrangement reactions can occur. For example, some isoxazole derivatives can undergo the Boulton–Katritzky rearrangement, although methoxy-substituted analogs may be more likely to retain their core structure. The intramolecular aminolysis of certain epoxy amines can also lead to ring formation, such as azetidines, highlighting the potential for the amino group to participate in ring-closing reactions. frontiersin.org

Recent research has also explored rearrangements of other nitrogen-containing heterocycles, such as the new rearrangement process discovered for 1,3-diamino-2,7-naphthyridines, which is influenced by steric factors of the amine substituents. mdpi.com Additionally, unusual rearrangements involving pyrazole (B372694) nitrenes have been observed, leading to unexpected redox disproportionation. mdpi.com

Functional Group Transformations (e.g., Acylation, Alkylation)

The amino group of this compound is a primary site for functional group transformations.

Acylation: Primary and secondary amines react with acid chlorides, anhydrides, and esters via nucleophilic acyl substitution to form amides. mnstate.edusundarbanmahavidyalaya.ingeeksforgeeks.org This reaction involves the replacement of a hydrogen atom on the amino group with an acyl group. sundarbanmahavidyalaya.in The resulting amide is generally less nucleophilic than the starting amine, preventing overacylation. libretexts.org

Alkylation: Amines can act as nucleophiles and react with alkyl halides in SN2 reactions. ucalgary.ca However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to mixtures of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. ucalgary.cachemguide.co.ukchemrevise.org Using a large excess of the amine can favor monosubstitution. chemguide.co.uk

Lithiation and Carboxylation Reactions at Specific Positions

Palladium-catalyzed carboxylation reactions have been developed for various substrates, including those containing amino groups. mdpi.com For example, 2,3-allenyl amines can undergo carboxylation with aryl iodides and carbon dioxide to form 5-vinyl-2-oxazolidinones. mdpi.com The mechanism often involves the formation of a palladium carbamate (B1207046) intermediate. mdpi.com

Studies on Reaction Stereochemistry and Regioselectivity

The regioselectivity of reactions involving substituted isoxazoles is a critical aspect of their synthesis and reactivity. For instance, in the synthesis of amino-isoxazoles, the reaction conditions, particularly pH and temperature, are key factors in determining the regioselectivity. organic-chemistry.org In the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, hydroxylamine (B1172632) preferentially reacts with a ketone at higher pH and temperature to form 5-amino isoxazoles, while at a lower pH and temperature, it reacts with a nitrile to yield 3-amino isoxazoles. organic-chemistry.org

The regioselectivity of cycloaddition reactions to form isoxazoles is also a subject of study. rsc.org The choice of catalyst and solvent can influence the outcome, with catalysts like AuCl₃ favoring the formation of 3,5-disubstituted isoxazoles. Lanthanide catalysts have also been shown to be effective in the regioselective ring-opening of epoxides by amines. frontiersin.org

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving this compound and related compounds relies heavily on kinetic and spectroscopic studies.

Kinetic Studies: Kinetic analysis of reactions, such as the aminolysis of thionocarbonates, can provide detailed information about reaction pathways and the nature of intermediates. nih.gov Pseudo-first-order rate coefficients can be determined, and the dependence of these rates on reactant concentrations and pH can help to elucidate the mechanism, including the formation of tetrahedral intermediates. nih.gov Brønsted-type plots are also used to probe the nature of the rate-determining step. nih.gov Real-time monitoring of reaction kinetics using techniques like FT-NIR spectroscopy allows for the continuous tracking of reactant and product concentrations. researchgate.net

Spectroscopic Studies: Spectroscopic methods are indispensable for characterizing reactants, products, and intermediates.

NMR Spectroscopy: ¹H and ¹³C NMR are routinely used to determine the structure of synthesized compounds. mdpi.comnih.gov For example, the methoxy group in 3-methoxy derivatives typically shows a characteristic singlet in the ¹H NMR spectrum. NMR can also be used to confirm the regiochemistry of isomers. organic-chemistry.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation patterns of molecules, confirming their identity.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups, such as the C≡N stretch in nitriles. mdpi.com

UV-Visible Spectroscopy: This technique can be used to monitor the formation and decay of intermediates in rapid kinetic studies, such as the flavin hydroperoxide in enzymatic reactions. nih.gov Computational and experimental UV-Vis studies can also reveal charge transfer interactions in halogen-bonded complexes. researchgate.net

The crystal structure of related compounds, such as methyl 4-amino-3-methoxyisoxazole-5-carboxylate, has been determined, providing precise information about bond lengths and angles and confirming molecular planarity supported by intramolecular hydrogen bonding. nih.govresearchgate.net

Interactive Data Table: Spectroscopic Data for a Related Isoxazole Derivative

The following table presents spectroscopic data for methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, a precursor to a related amino-isoxazole derivative. nih.gov

| Spectroscopic Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ: 4.14 (3H, s), 4.02 (3H, s) |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 164.0, 157.4, 155.0, 127.7, 58.9, 54.2 |

| HRMS m/z (APCI⁺) | found: [M + H]⁺ 203.0295, C₆H₇N₂O₆ requires [M + H]⁺ 203.0299 |

Design and Synthesis of Derivatives and Analogues of 3 Methoxyisoxazol 4 Amine

Strategies for Structural Diversification

The structural diversification of the 3-methoxyisoxazol-4-amine core can be achieved through several strategic approaches. These strategies often focus on modifying the amine group, the isoxazole (B147169) ring itself, or introducing various substituents at different positions.

Another key strategy is the modification of the isoxazole ring. This can involve the introduction of substituents at the C5 position. Late-stage functionalization techniques, such as Suzuki coupling, can be employed to introduce aryl groups, adding structural complexity and potentially new biological activities.

Furthermore, the synthesis of hybrid molecules represents a sophisticated strategy for diversification. benthamscience.com This involves covalently linking the this compound moiety to another distinct pharmacophore. benthamscience.com This approach aims to create bifunctional molecules that can interact with multiple targets or to combine the favorable properties of both parent molecules. benthamscience.comnih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound often starts with the construction of the isoxazole ring, followed by the introduction or modification of the amino and methoxy (B1213986) groups.

A common route to aminoisoxazoles involves the reduction of a corresponding nitroisoxazole precursor. For instance, methyl 4-amino-3-methoxyisoxazole-5-carboxylate has been synthesized by the reduction of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate using iron powder in an acetic acid/water mixture. nih.gov This method provides a reliable way to introduce the 4-amino group. The nitro precursor itself can be synthesized from a suitable isoxazole carboxylate through nitration. nih.gov

Another versatile method for synthesizing substituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. This approach allows for the construction of the isoxazole ring with various substituents already in place.

Three-component condensation reactions offer an efficient and often "green" one-pot synthesis of isoxazole derivatives. These reactions typically involve an active methylene (B1212753) compound, hydroxylamine (B1172632), and an aldehyde or ketone. By varying the starting materials, a diverse range of substituted isoxazoles can be accessed.

Preparation of Hybrid Molecular Architectures Incorporating the this compound Moiety

The creation of hybrid molecules that include the this compound scaffold is a growing area of interest in drug discovery. benthamscience.com This strategy aims to combine the pharmacological properties of the isoxazole with those of another active molecule to achieve synergistic effects or novel biological activities. benthamscience.comnih.gov

For example, hybrid molecules have been created by combining a 1,4-dihydropyridine (B1200194) moiety with a histamine (B1213489) H2-agonist using an alkylthiomethyl chain as a linker. nih.gov Similarly, the this compound core could be coupled to other pharmacophores, such as those found in natural products or other synthetic drugs, to generate novel chemical entities with potentially enhanced therapeutic profiles. benthamscience.com The synthesis often relies on standard coupling reactions, such as amide bond formation or nucleophilic substitution, to connect the two molecular fragments.

Conformationally Restricted Analogues and Bioisosteric Replacements

To improve potency, selectivity, and metabolic stability, medicinal chemists often design conformationally restricted analogues and employ bioisosteric replacements.

Conformationally Restricted Analogues: These are molecules where the flexibility of the original structure is reduced, often by incorporating rings or other rigid features. For this compound, this could involve creating bicyclic structures where the isoxazole ring is fused to another ring system. For example, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (B1600622) is a conformationally restricted analogue of related isoxazole-based neurotransmitter mimics. researchgate.net Such modifications can lock the molecule into a specific conformation that is optimal for binding to its biological target, potentially leading to increased potency and selectivity. researchgate.net The introduction of bulky substituents can also restrict conformational flexibility. researchgate.netmolaid.com

Replacement of the Methoxy Group: The 3-methoxy group could be replaced with other alkoxy groups, a hydroxyl group, a fluorine atom, or even a trifluoromethyl group to modulate the electronic properties and metabolic stability of the compound. cambridgemedchemconsulting.comscripps.edu

Replacement of the Amine Group: The 4-amino group could be replaced by other small, polar groups such as a hydroxyl group or a methyl group to alter hydrogen bonding capabilities and basicity. cambridgemedchemconsulting.com

Ring Bioisosteres: The isoxazole ring itself can be replaced with other five- or six-membered heterocyclic rings like oxadiazole, triazole, or pyrimidine. nih.govnih.gov This can significantly alter the compound's properties while potentially retaining its key binding interactions.

| Original Group | Potential Bioisosteric Replacement(s) | Rationale |

| -OCH₃ (Methoxy) | -OH, -F, -CF₃, -O-Propargyl | Modulate electronics, stability, and binding affinity. researchgate.netcambridgemedchemconsulting.comscripps.edu |

| -NH₂ (Amine) | -OH, -CH₃ | Alter hydrogen bonding and basicity. cambridgemedchemconsulting.com |

| Isoxazole Ring | Oxadiazole, Triazole, Pyrimidine | Modify core scaffold properties while maintaining key interactions. nih.govnih.gov |

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into a molecule can have a profound impact on its biological activity, as stereoisomers often exhibit different pharmacological and toxicological profiles. The stereoselective synthesis of chiral derivatives of this compound can be approached in several ways.

If a chiral center is to be introduced on a substituent attached to the isoxazole ring, asymmetric synthesis methodologies can be employed. For example, if a chiral side chain is to be attached to the 4-amino group, a chiral starting material can be used, or an asymmetric reaction can be employed to create the chiral center.

When the chirality is on the isoxazole ring itself, for instance, if a substituent creates a stereocenter, the synthesis would require a stereoselective method for the ring formation. This could involve the use of chiral catalysts or chiral auxiliaries in the cycloaddition or condensation reactions used to form the isoxazole ring.

For example, the synthesis of chiral bicyclic isoxazole derivatives has been reported, where a methyl group is introduced into the saturated ring fused to the isoxazole. researchgate.net This creates a chiral center, and the resulting enantiomers or diastereomers can be separated or synthesized selectively to evaluate their individual biological activities. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Methoxyisoxazol-4-amine. It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, is essential for unambiguously assigning the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected. For instance, the methoxy (B1213986) group (-OCH₃) protons typically appear as a singlet in the range of δ 3.8–4.0 ppm. The amine (-NH₂) protons would likely produce a broad signal, and the single proton on the isoxazole (B147169) ring would also have a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The methoxy carbon in similar 3-methoxyisoxazole derivatives typically resonates around δ 50–55 ppm. The carbons of the isoxazole ring would also have distinct chemical shifts, influenced by the electronegative oxygen and nitrogen atoms and the attached substituents.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY would reveal couplings between adjacent protons, while HSQC would correlate proton signals with their directly attached carbon atoms, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is predicted and may vary from experimental values.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (-OCH₃) | ~3.9 | ~58 |

| Ring CH | ~7.5 | ~130 |

| Amine (-NH₂) | Broad, variable | - |

| Ring C-O | - | ~160 |

| Ring C-N | - | ~155 |

| Ring C-NH₂ | - | ~110 |

NMR spectroscopy is a powerful tool for assessing the purity of a sample. The integration of signals in a ¹H NMR spectrum is directly proportional to the number of protons they represent. By comparing the integral of signals from the target compound to those of impurities, a quantitative measure of purity can be obtained. For chiral compounds, specialized NMR techniques using chiral solvating agents or chiral derivatizing agents can be employed to determine the enantiomeric excess.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. mdpi.com For this compound (C₄H₆N₂O₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula. This is a critical step in the characterization of a newly synthesized compound. researchgate.net

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the structure. For this compound, characteristic fragmentation would involve the cleavage of the methoxy group or side chain, as well as the rupture of the isoxazole ring. The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgfuture4200.com Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Primary amines like this compound are expected to show a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. pressbooks.pub An N-H bending vibration is also typically observed around 1600 cm⁻¹. The C-O stretching of the methoxy group and the C=N stretching of the isoxazole ring would also produce characteristic absorption bands. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly useful for detecting non-polar bonds and symmetric vibrations.

Table 2: Expected IR Absorption Bands for this compound (Note: The following data is based on typical functional group absorption regions and may vary from experimental values.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |

| Amine (N-H) | Bending | ~1600 |

| Alkene (C=C/C=N) | Stretching | 1450 - 1650 |

| Ether (C-O-C) | Stretching | 1000 - 1300 |

Identification of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is dominated by the characteristic vibrations of its primary amine (-NH₂), methoxy (-OCH₃), and isoxazole ring functionalities.

Amine Group (-NH₂) Vibrations: Primary amines typically exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹. The N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range. A broad N-H wagging band may also be observed between 910-665 cm⁻¹.

Methoxy Group (-OCH₃) Vibrations: The C-H stretching vibrations of the methyl group are anticipated around 2965 cm⁻¹ (asymmetric) and 2837 cm⁻¹ (symmetric). vulcanchem.com The characteristic C-O stretching of the methoxy group attached to the aromatic isoxazole ring would produce a strong band.

Isoxazole Ring Vibrations: The isoxazole ring, as a five-membered heterocycle, displays a series of characteristic stretching and bending vibrations. nsf.gov The C=N stretching vibration is typically observed near 1600 cm⁻¹. The heteroaromatic nature of the ring allows it to participate in various interactions, influencing its spectral signature. nsf.gov

A summary of expected vibrational frequencies for the key functional groups is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3400 - 3250 (two bands) |

| N-H Bend | 1650 - 1580 | |

| C-N Stretch | ~1335 - 1250 | |

| N-H Wag | 910 - 665 (broad) | |

| Methoxy Group | C-H Stretch | ~2965 and ~2837 |

| Isoxazole Ring | C=N Stretch | ~1600 |

Conformational Analysis through Vibrational Spectroscopy

Vibrational spectroscopy, often paired with theoretical calculations like Density Functional Theory (DFT), is instrumental in conformational analysis. scielo.brresearchgate.net For isoxazole derivatives, the rotational barrier around single bonds, such as the one connecting the ring to a substituent, is relatively low, allowing for different conformers (e.g., O-endo and O-exo). nih.gov By comparing the experimental FTIR and Raman spectra with the calculated spectra for different stable conformers, the most likely conformation in a given state can be determined. nih.govscielo.br For similar heterocyclic systems, it has been shown that planarity is often an essential factor for biological activity, a feature that can be confirmed through vibrational analysis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgazooptics.com This technique provides insights into the electronic structure of conjugated systems. The spectrum is a plot of absorbance versus wavelength, where peaks (λₘₐₓ) correspond to specific electronic transitions. azooptics.com

For this compound, the presence of the heteroaromatic isoxazole ring and the amine and methoxy auxochromes results in a conjugated π-system. The expected electronic transitions are primarily π → π* and n → π*.

π → π* Transitions: These are high-energy transitions characteristic of conjugated systems and are expected to result in strong absorption bands.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. They are typically of lower energy and intensity compared to π → π* transitions.

The specific λₘₐₓ values are influenced by the solvent and the electronic nature of the substituents on the isoxazole ring. The amino and methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted isoxazole.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of molecules in the solid state, detailing atomic coordinates, bond lengths, and bond angles. nih.gov While crystal structure data for this compound itself is not available, a detailed analysis of the closely related derivative, methyl 4-amino-3-methoxyisoxazole-5-carboxylate , offers profound insights into the expected solid-state conformation and intermolecular interactions. nih.gov

Determination of Molecular Conformation and Bond Parameters

The crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveals that the molecule is almost completely planar. nih.gov The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms is a mere 0.029 Å. nih.gov This planarity is significantly stabilized by the presence of an intramolecular hydrogen bond. nih.gov This structural feature, where planarity is supported by internal hydrogen bonding, is a common trait observed in related aminoisoxazole derivatives. nih.gov It is highly probable that this compound would adopt a similarly planar conformation in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The arrangement of molecules in a crystal is governed by non-covalent intermolecular forces, with hydrogen bonding playing a critical role, especially in molecules containing donor (-NH₂) and acceptor (N, O) sites. nsf.govscielo.org.mx In the crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov

An intramolecular N—H⋯O hydrogen bond helps to lock the molecule into its planar conformation. nih.gov Crucially, the molecules are linked in the extended structure by intermolecular N—H⋯O hydrogen bonds, which connect the amino group of one molecule to the isoxazole and carbonyl oxygen atoms of neighboring molecules. nih.gov

Crystal Packing and Supramolecular Assembly Studies

The intermolecular hydrogen bonds dictate the crystal packing, leading to the formation of larger, ordered supramolecular assemblies. oup.comresearchgate.net In the case of the carboxylate derivative, the combination of intermolecular N—H⋯O hydrogen bonds results in the formation of one-dimensional chains that propagate along the nsf.gov crystallographic axis. nih.gov These chains represent a key supramolecular motif. The specific pattern of hydrogen bonds and the resulting chain formation are dependent on the relative positions of the functional groups on the isoxazole ring. nih.gov The tendency of isoxazole rings to form head-to-tail dipole-dipole arrays can also contribute to the formation of ordered supramolecular structures. oup.comresearchgate.net

The table below summarizes the key crystallographic findings for the analogue, which are predictive for this compound.

| Parameter | Finding for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Citation |

| Molecular Conformation | Almost planar (r.m.s. deviation = 0.029 Å) | nih.gov |

| Intramolecular H-Bonding | Present (N—H⋯O), supports planarity | nih.gov |

| Intermolecular H-Bonding | Present (N—H⋯O) | nih.gov |

| Supramolecular Assembly | Forms 1D chains along the nsf.gov axis via intermolecular H-bonds | nih.gov |

Computational and Theoretical Chemistry Studies of 3 Methoxyisoxazol 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 3-methoxyisoxazol-4-amine. DFT methods, such as B3LYP, are frequently used to provide insights into molecular structure, stability, and reactivity. mdpi.comresearchgate.net These calculations are typically performed with a basis set, such as 6-311G(d,p) or 6-311++G(d,p), which describes the mathematical functions used to represent the electronic wavefunctions. researchgate.netscielo.br

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.comschrodinger.com

For isoxazole (B147169) derivatives, the HOMO and LUMO are often distributed across the heterocyclic ring and its substituents. iucr.org In the case of this compound, the HOMO is expected to have significant contributions from the electron-rich amino group and the isoxazole ring. The LUMO is likely to be centered on the electron-deficient parts of the isoxazole ring. DFT calculations can precisely map these orbitals and quantify their energies. mdpi.com

Table 1: Representative Frontier Orbital Energies for Substituted Isoxazoles (Illustrative) Note: This table presents hypothetical data for this compound based on typical values for similar compounds, as specific literature is unavailable.

| Parameter | Calculated Value (eV) | Significance |

| EHOMO | -6.0 to -5.5 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. iucr.org |

| ELUMO | -1.0 to -0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. iucr.org |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. irjweb.comiucr.org |

Geometric optimization calculations are performed to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this involves determining the bond lengths, bond angles, and dihedral (torsion) angles that result in the lowest energy conformation. Studies on related isoxazoles, such as methyl 4-amino-3-methoxyisoxazole-5-carboxylate, have shown that the isoxazole ring is nearly planar. mdpi.com

Conformational analysis explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds, such as the C-O bond of the methoxy (B1213986) group and the C-N bond of the amine group. These calculations help to identify the global minimum energy conformer as well as other low-energy conformers and the energy barriers between them. scielo.br This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

Table 2: Typical Geometric Parameters for a Substituted Isoxazole Ring (Illustrative) Based on data from related structures like methyl 4-amino-3-methoxyisoxazole-5-carboxylate. mdpi.com

| Bond/Angle | Typical Value (Å/°) |

| O1–N2 Bond Length | ~1.41 Å |

| N2–C3 Bond Length | ~1.32 Å |

| C3–C4 Bond Length | ~1.43 Å |

| C4–C5 Bond Length | ~1.35 Å |

| C5–O1 Bond Length | ~1.38 Å |

| C3–O(methoxy) Bond Length | ~1.33 Å |

| C4–N(amino) Bond Length | ~1.40 Å |

| O1–N2–C3 Angle | ~109° |

| N2–C3–C4 Angle | ~112° |

| C3–C4–C5 Angle | ~105° |

| C4–C5–O1 Angle | ~105° |

| C5–O1–N2 Angle | ~109° |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, providing valuable data for structural confirmation.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure. rsc.org For this compound, calculations would predict the chemical shifts for the methoxy protons, the amine protons, and the isoxazole ring proton, as well as for all carbon atoms.

Vibrational Frequencies : Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. readthedocs.iocrystalsolutions.eu These calculations yield a set of normal modes, each with a specific frequency and intensity, which correspond to the peaks in an infrared (IR) and Raman spectrum. nih.govlibretexts.org The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. nih.govfaccts.de This analysis helps in assigning specific vibrational modes, such as N-H stretching of the amine group, C-O stretching of the methoxy group, and various ring vibrations. asianpubs.orgnih.gov

Computational Elucidation of Reaction Mechanisms and Energy Profiles

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. smu.edu For this compound, this could involve studying its reactivity as a nucleophile (e.g., in acylation or alkylation reactions at the amino group) or its participation in cycloaddition reactions. rsc.orgnih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. wolfram.comuni-muenchen.de The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. avogadro.cc

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor regions). These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would likely show a strongly negative potential (red) around the oxygen atom of the methoxy group and the nitrogen atom of the isoxazole ring. The amino group's nitrogen would also be a negative region. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. youtube.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a solvent or in complex with other molecules. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. nih.gov

For this compound, an MD simulation could be used to:

Study its conformational flexibility in different solvents.

Analyze its hydration shell and interactions with water molecules. nih.gov

Simulate its binding to a biological target, such as an enzyme active site, providing insights into intermolecular interactions like hydrogen bonds and hydrophobic contacts. frontiersin.org

Understand the adsorption behavior of the molecule on a surface, which is relevant in materials science applications. nih.govresearchgate.net

The results of MD simulations provide a time-averaged view of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

Applications of 3 Methoxyisoxazol 4 Amine in Advanced Chemical Research

Role as a Synthetic Synthon in Heterocyclic Chemistry

3-Methoxyisoxazol-4-amine serves as a versatile building block, or synthon, in the field of heterocyclic chemistry. Its unique structure, featuring a reactive amino group and a methoxy-substituted isoxazole (B147169) ring, allows for the construction of a variety of more complex molecular architectures.

Construction of Fused and Spirocyclic Ring Systems

The isoxazole moiety and the amine functionality of this compound provide strategic points for the annulation of additional rings, leading to the formation of fused heterocyclic systems. These reactions often proceed through cascade sequences where multiple bonds are formed in a single operation, offering an efficient route to molecular complexity. beilstein-journals.org For instance, similar isoxazole derivatives can participate in cycloaddition reactions with alkynes under catalytic conditions to create fused bicyclic systems. The strategic placement of reactive groups allows for intramolecular reactions, leading to the formation of fused structures. The synthesis of fused ring systems often involves cascade reactions, which can efficiently build complex molecules in a single transformation. beilstein-journals.org

Spirocyclic compounds, characterized by two rings sharing a single atom, are another class of molecules accessible from isoxazole-based synthons. The construction of these intricate three-dimensional structures is of significant interest in medicinal chemistry due to their conformational rigidity. Methodologies for creating spirocycles often involve multicomponent reactions where several starting materials combine to form the complex product. beilstein-journals.orgua.es For example, a four-component reaction involving an amino alcohol, 3-oxetanone, formaldehyde, and an alkyne can be catalyzed by a copper/TFA system to produce 3-oxetanone-derived spirocycles. mdpi.com While direct examples using this compound are not prevalent in the reviewed literature, the principles of using amine-containing building blocks in the synthesis of spirocyclic frameworks are well-established. beilstein-journals.orgucl.ac.uk

| Reaction Type | Key Reactants/Conditions | Resulting Structure |

| Fused Ring Synthesis | Isoxazole derivative, alkyne, catalyst | Fused bicyclic system |

| Spirocycle Synthesis | Amino alcohol, 3-oxetanone, formaldehyde, alkyne, CuBr2/TFA | 3-Oxetanone-derived spirooxazolidines mdpi.com |

| Spirocycle Synthesis | Arylamine, isatin, cyclopentane-1,3-dione, acetic acid | Spiro[dihydropyridine-oxindole] beilstein-journals.org |

Synthesis of Pyrrole (B145914) Derivatives via Isoxazole Isomerization

A significant application of isoxazole derivatives lies in their ability to undergo rearrangement reactions to form other heterocyclic structures, most notably pyrroles. This transformation, often catalyzed by transition metals like iron(II), involves the isomerization of the isoxazole to a transient azirine intermediate, which then reacts with a suitable partner to yield the pyrrole ring. sci-hub.seresearchgate.net

This method provides a powerful and atom-economical route to highly substituted pyrroles, which are important scaffolds in pharmaceuticals and materials science. sci-hub.se The reaction of 5-alkoxyisoxazoles with malononitrile (B47326) under iron(II) catalysis, for example, leads to the formation of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates. sci-hub.se The versatility of this approach allows for the introduction of various substituents onto the final pyrrole ring by choosing the appropriate starting isoxazole and reaction partner.

| Catalyst | Reactants | Product |

| Iron(II) chloride tetrahydrate (FeCl2·4H2O) | 5-Alkoxyisoxazoles, Malononitrile | Alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates sci-hub.se |

Utilization as a Privileged Scaffold in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The isoxazole ring system is considered one such scaffold. researchgate.netrsc.org By systematically modifying the substituents on the this compound core, medicinal chemists can explore the structure-activity relationships (SAR) of a series of related compounds. This process is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. researchgate.netnih.gov

The amino and methoxy (B1213986) groups of this compound offer convenient points for diversification. The amine can be acylated, alkylated, or used in the formation of other functional groups, while the methoxy group can potentially be replaced with other alkoxy or aryloxy groups. These modifications allow for a fine-tuning of the molecule's electronic and steric properties, which in turn influences its interaction with a biological target. nih.govpreprints.org The insights gained from these SAR studies are invaluable for the rational design of new therapeutic agents. researchgate.netnih.gov

Contribution to Catalyst Design and Organic Methodologies

The applications of this compound and related structures extend beyond their use as building blocks for larger molecules to their incorporation into the design of catalysts and new synthetic methods.

As a Ligand in Metal-Catalyzed Reactions

The nitrogen and oxygen atoms within the isoxazole ring, along with the exocyclic amine, provide potential coordination sites for metal ions. This allows molecules like this compound to act as ligands in transition metal catalysis. libretexts.orgrsc.org Ligands play a critical role in modulating the reactivity and selectivity of the metal center in a catalytic cycle. libretexts.orgmdpi.com

By tuning the steric and electronic properties of the isoxazole ligand, it is possible to influence the outcome of a metal-catalyzed reaction. chemscene.com For example, isoxazole-containing ligands have been used in palladium- and copper-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgsioc-journal.cn While specific examples detailing the use of this compound as a ligand are not extensively documented, the general principles of ligand design suggest its potential in this area. chemscene.com

Role in Organocatalysis and Biocatalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The amine group in this compound can potentially function as a basic or nucleophilic catalyst in certain transformations. For instance, primary and secondary amines are known to catalyze aldol (B89426) and Michael reactions.

Biocatalysis utilizes enzymes to perform chemical transformations. While there is no direct evidence of this compound being used in biocatalysis, the broader fields of organocatalysis and biocatalysis often inspire one another. nih.gov For example, knowledge gained from enzyme mechanisms can inform the design of new organocatalysts. chemrxiv.org The structural motifs present in this compound could potentially be incorporated into more complex organocatalysts or enzyme mimics. nih.govresearchgate.net

Potential in Advanced Materials Science Research (as a structural component)

The unique electronic and structural characteristics of the this compound moiety make it a promising candidate for incorporation into novel materials. The interplay between the electron-donating amino group and the electron-withdrawing nature of the isoxazole ring, influenced by the methoxy group, can be harnessed to tune the properties of resulting materials. Research into closely related isoxazole structures provides a foundation for understanding the potential contributions of this compound in this domain. iucr.orgresearchgate.net

Photochromic materials, which undergo reversible changes in color upon exposure to light, are at the forefront of smart materials research. The isoxazole core is a known component in some photochromic systems. iucr.orgresearchgate.net The incorporation of this compound into larger photochromic molecules, such as spiropyrans or diarylethenes, could modulate their electronic properties and, consequently, their photo-switching behavior.

The amino group on the isoxazole ring can serve as a key functional handle for integrating the heterocycle into a larger chromophore system. The electronic nature of the substituent at the 4-position of the isoxazole can influence the stability of the open and closed forms of a photochromic molecule, thereby affecting its coloration and fading kinetics. While direct studies on this compound in this context are not extensively documented, research on analogous compounds suggests its potential utility.

Table 1: Potential Influence of this compound on Photochromic Properties (Hypothesized)

| Photochromic Property | Potential Influence of this compound Moiety |

| Absorption Wavelength | The electronic nature of the isoxazole may shift the absorption maxima of the colored form. |

| Coloration/Decoloration Speed | The amino and methoxy groups can influence the kinetics of the ring-opening and ring-closing reactions. |

| Fatigue Resistance | The inherent stability of the isoxazole ring could contribute to the overall durability of the photochromic system. |

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies. The design of liquid crystal molecules often involves the integration of rigid, polarizable core structures. The planar and polar nature of the isoxazole ring system makes it a suitable candidate for inclusion in the mesogenic core of liquid crystalline materials. iucr.orgresearchgate.net

The this compound structure offers specific advantages. The amino group provides a convenient point for chemical modification, allowing for the attachment of flexible alkyl chains or other mesogenic units, which are crucial for inducing liquid crystalline phases. The methoxy group can influence the polarity and melting point of the final compound. By incorporating this isoxazole derivative into calamitic (rod-shaped) or discotic (disc-shaped) molecular architectures, researchers could develop new liquid crystals with tailored mesophase behavior and electro-optical properties. Studies on other heterocyclic liquid crystals have demonstrated that the introduction of heteroatoms can enhance properties such as dielectric anisotropy. ajchem-a.commdpi.com

Table 2: Potential Role of this compound in Liquid Crystal Design

| Feature of this compound | Potential Impact on Liquid Crystal Properties |

| Rigid Isoxazole Core | Contributes to the formation of stable mesophases. |

| Amino Functional Group | Allows for the synthesis of diverse molecular architectures. |

| Methoxy Group | Can be used to fine-tune the transition temperatures and solubility. |

| Inherent Dipole Moment | May lead to desirable dielectric properties for display applications. |

The field of high-energy materials (HEMs) is continually seeking new compounds with improved performance and safety profiles. Nitrogen-rich heterocyclic compounds are of particular interest due to their high heats of formation. The isoxazole ring is a known structural motif in the design of energetic materials. iucr.orgresearchgate.net

The incorporation of an amino group, as in this compound, can further increase the nitrogen content and contribute to the energetic properties of a molecule. Furthermore, the amino group can participate in hydrogen bonding networks within the crystal lattice, which is a key factor in determining the density and sensitivity of an energetic material. While specific research on the energetic properties of materials derived directly from this compound is limited, the general principles of energetic material design suggest its potential as a precursor or structural component.

Integration into Complex Molecular Architectures for Diverse Research Objectives

Beyond materials science, this compound serves as a valuable building block for the synthesis of more complex molecular architectures. Its bifunctional nature, with reactive sites at the amino group and potential for further functionalization on the isoxazole ring, allows for its use in constructing diverse molecular frameworks.

The isoxazole moiety can be found in a variety of biologically active compounds and functional organic molecules. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited in medicinal chemistry and chemical biology to create novel scaffolds. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to build larger, more complex heterocyclic systems. The methoxy group, while relatively stable, can also be a site for chemical modification under certain conditions. The ability to construct intricate three-dimensional structures from such building blocks is fundamental to exploring new chemical spaces for a wide range of research objectives.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Strategies

The demand for greener and more efficient chemical processes is a major driver of innovation in organic synthesis. Future efforts in the synthesis of 3-methoxyisoxazol-4-amine and related compounds will likely focus on several key areas:

Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. This approach has been successfully applied to the synthesis of various heterocyclic compounds, including intermediates for pharmaceuticals like dapagliflozin, where it allowed for a significant increase in reaction temperature from -78 °C to -20 °C, showcasing its potential for milder reaction conditions. acs.org The synthesis of this compound could benefit from such a strategy, potentially leading to higher yields and purity with a reduced environmental footprint.

Green Solvents and Catalysts: The use of hazardous solvents and expensive metal catalysts remains a challenge in many synthetic routes. Research into utilizing deep eutectic solvents (DESs) as environmentally friendly reaction media is a promising alternative. mdpi.com For isoxazole (B147169) synthesis, methods using water as a solvent and inexpensive, readily available catalysts like urea (B33335) or guanidine (B92328) hydrochloride are being explored. researchgate.net Agro-waste-based solvent systems, such as those derived from orange peels, have also shown promise in the synthesis of isoxazole derivatives, offering high yields under mild conditions. nih.gov

Photoflow and Electrochemical Methods: Photoflow chemistry and electrosynthesis represent cutting-edge, sustainable approaches. These techniques can often be conducted under milder conditions and with greater selectivity than traditional methods. For instance, the synthesis of methyl 3-hydroxyisoxazole-5-carboxylate has been achieved using photoflow conditions for bromination. acs.org Similarly, electrochemical reduction has been successfully employed for the scalable synthesis of 3-trifluoromethylanilines, demonstrating the potential of these methods for producing important chemical intermediates. acs.org

Below is a table summarizing emerging sustainable synthetic methodologies and their potential application to this compound synthesis.

| Methodology | Key Advantages | Potential Application for this compound |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. | Could enable a more efficient and automated production process. |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, and recyclable. | Replacement of volatile organic compounds in the synthesis and purification steps. |

| Agro-Waste Derived Solvents | Renewable, inexpensive, and eco-friendly. nih.gov | A cost-effective and green alternative for the reaction medium. nih.gov |

| Photoflow Chemistry | Mild reaction conditions, high selectivity, and energy efficiency. | Could be used for specific bond formations or functional group transformations. |

| Electrosynthesis | Avoids the use of stoichiometric chemical oxidants or reductants. acs.org | A greener approach for reduction or oxidation steps in the synthetic pathway. |

Exploration of Novel Reactivity Patterns and Transformations

The functional groups present in this compound—the primary amine, the methoxy (B1213986) group, and the isoxazole ring itself—offer a rich landscape for exploring new chemical reactions.

Cross-Coupling Reactions: The amine group can be a handle for various transformations. While the isoxazole ring is generally stable, the development of new catalysts could enable novel cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are already a staple in organic synthesis and could be further exploited to functionalize the isoxazole core. vulcanchem.comchemscene.com

Ring-Opening Reactions: The isoxazole ring can be cleaved under specific conditions to yield valuable acyclic intermediates. For example, the reductive cleavage of 3-halo-4,5-dihydroisoxazolines can produce γ-amino alcohols, demonstrating the synthetic utility of the isoxazole ring as a masked functional group. researchgate.net Investigating the controlled ring-opening of this compound could lead to new synthetic pathways for complex molecules.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product. The development of new MCRs involving this compound as a building block could provide rapid access to diverse chemical libraries for drug discovery and other applications. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide experimental work.

Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of this compound and its derivatives. vulcanchem.com For example, calculating the HOMO-LUMO gap can provide an indication of the molecule's kinetic stability and reactivity. vulcanchem.com Such calculations can help in designing new reactions and understanding reaction mechanisms.

Virtual Screening and Drug Design: Computational modeling is crucial in drug discovery for predicting the binding affinity of molecules to biological targets. vulcanchem.com By creating computational models of this compound derivatives, it is possible to perform virtual screening against various protein targets to identify potential drug candidates before undertaking expensive and time-consuming synthesis and biological testing.

Simulating Complex Systems: Advanced computational models can simulate the behavior of molecules in complex environments, such as in solution or at the active site of an enzyme. aps.org This can provide a deeper understanding of the factors that govern the molecule's behavior and function.

The following table highlights the application of computational methods in the study of isoxazole derivatives.

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. vulcanchem.com | Guiding synthetic strategies and predicting reaction outcomes. vulcanchem.com |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a biological target. vulcanchem.com | Identifying potential therapeutic applications through virtual screening. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. | Understanding conformational changes and interactions in a biological environment. |

Expansion of Applications in Chemical Methodologies

The unique structural features of this compound make it a versatile building block for various chemical applications.

Synthesis of Novel Heterocyclic Systems: The isoxazole ring can serve as a precursor for the synthesis of other heterocyclic systems. For example, isoxazoles have been used as starting materials for the synthesis of pyridines and 2,2'-bipyridine (B1663995) ligands. researchgate.net Exploring these transformations with this compound could lead to new classes of ligands for catalysis and materials science.

Development of Bioconjugation Reagents: The primary amine group of this compound can be functionalized to create reagents for bioconjugation, which is the process of linking molecules to biomolecules such as proteins or nucleic acids. thermofisher.com These reagents are essential tools in chemical biology and diagnostics.

Asymmetric Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Synergistic catalysis, combining organocatalysis and transition metal catalysis, has been successfully used for the enantioselective synthesis of spirocyclic isoxazolones. acs.org

Synergistic Approaches between Synthesis and Theoretical Studies

The future of chemical research lies in the close integration of experimental synthesis and theoretical calculations.

Iterative Design-Synthesis-Testing Cycles: Computational modeling can be used to design new molecules with desired properties. These molecules can then be synthesized and tested experimentally. The experimental results can then be used to refine the computational models, leading to a powerful iterative cycle for discovery.

Mechanism-Guided Reaction Optimization: By using computational methods to elucidate reaction mechanisms, it is possible to identify the key factors that control the reaction outcome. This knowledge can then be used to optimize the reaction conditions to improve the yield, selectivity, and sustainability of the process.

Rational Design of Functional Molecules: The combination of synthetic chemistry and computational modeling allows for the rational design of molecules with specific functions, such as catalysts, sensors, or therapeutic agents. This approach can significantly accelerate the discovery and development of new chemical technologies. A 2023 study on methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a related compound, showcased the power of combining synthesis with crystallographic and computational analysis to understand its structural and electronic properties. vulcanchem.comnih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。